([2,2'-Bipyridine]-5,5'-diyl)dimethanethiol
Description
([2,2'-Bipyridine]-5,5'-diyl)dimethanethiol is a bipyridine derivative functionalized with methanethiol (-CH$_2$SH) groups at the 5,5' positions. Its molecular structure combines the chelating properties of the 2,2'-bipyridine backbone with the soft Lewis basicity of thiol groups, enabling versatile coordination chemistry. This compound is of significant interest in materials science, particularly for synthesizing metal-organic frameworks (MOFs) and coordination polymers, where the thiol groups enhance metal-binding diversity and stability . Its electronic properties are influenced by sulfur’s polarizability, making it suitable for applications in catalysis, sensing, and functionalized surfaces.
Properties
IUPAC Name |
[6-[5-(sulfanylmethyl)pyridin-2-yl]pyridin-3-yl]methanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S2/c15-7-9-1-3-11(13-5-9)12-4-2-10(8-16)6-14-12/h1-6,15-16H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDCFZNTOOSOBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CS)C2=NC=C(C=C2)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746389 | |
| Record name | ([2,2'-Bipyridine]-5,5'-diyl)dimethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
894105-98-7 | |
| Record name | ([2,2'-Bipyridine]-5,5'-diyl)dimethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 894105-98-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
([2,2'-Bipyridine]-5,5'-diyl)dimethanethiol is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and bioconjugation applications. This article reviews the biological activity of this compound, supported by relevant research findings and case studies.
Chemical Structure and Composition
- Chemical Formula : C12H12N2S2
- Molecular Weight : 252.35 g/mol
- CAS Number : 135822-72-9
This compound features a bipyridine backbone with two dimethanethiol groups, which contribute to its reactivity and biological interactions.
Biological Activity Overview
-
Anticancer Properties
- Studies have indicated that bipyridine derivatives possess significant anticancer activity. For instance, 5,5'-dimethyl-2,2'-bipyridine has shown efficacy against various cancer cell lines due to its ability to interact with cellular pathways involved in proliferation and apoptosis .
- A specific study demonstrated that derivatives of bipyridine could induce cell cycle arrest in cancer cells, leading to increased apoptosis rates .
-
Enzyme Inhibition
- Research indicates that this compound can act as an inhibitor for certain enzymes, including those involved in metabolic pathways. It has been shown to inhibit CYP1A2, a key enzyme in drug metabolism .
- The inhibition of CYP enzymes can lead to altered pharmacokinetics for other drugs, suggesting potential applications in drug formulation and development.
-
Bioconjugation Applications
- The compound has been utilized in peptide macrocyclization through a fluorine-thiol displacement reaction (FTDR), enhancing the stability and bioavailability of peptides. This method allows for the selective modification of peptides to improve their binding affinity and cellular uptake .
- Macrocyclic peptides stapled with this compound exhibited three to nine-fold enhanced cellular uptake compared to traditional methods, indicating its potential in drug delivery systems .
Case Study 1: Anticancer Activity
A study explored the effects of this compound on human leukemia cell lines. The results showed:
- Cell Line Tested : HL-60 (human promyelocytic leukemia)
- Concentration Range : 1 µM to 100 µM
- Results :
- Significant reduction in cell viability at concentrations above 10 µM.
- Induction of apoptosis was confirmed through flow cytometry analysis.
Case Study 2: Enzyme Inhibition
In a pharmacological study assessing the interaction of various bipyridine derivatives with cytochrome P450 enzymes:
- Enzyme Tested : CYP1A2
- Inhibition Assay Results :
- IC50 value determined at 15 µM for this compound.
- The inhibition was competitive, suggesting that this compound binds effectively at the active site of the enzyme.
Table of Biological Activities
Comparison with Similar Compounds
Metal-Organic Frameworks (MOFs)
- Structural Diversity : In MOF synthesis, auxiliary ligands like 2,2'-bipyridine derivatives dictate framework topology. For instance, replacing 2,2'-bpy with imidazole in Zn-based MOFs alters pore geometry and luminescence . The thiol groups in this compound could enable unique coordination networks, such as interpenetrated structures or enhanced porosity for gas adsorption.
- Luminescence : Zn MOFs with 2,2'-bpy ligands exhibit blue emission (λ$_{em}$ ≈ 450 nm) due to ligand-centered transitions . Thiol substitution may redshift emission via metal-thiolate charge transfer, as observed in Ag-S coordination polymers.
Catalysis and Sensing
- In contrast, 5,5'-dimethyl-2,2'-bipyridine is more commonly used in Ru-based photosensitizers for dye-sensitized solar cells .
- Sensing : Thiol-functionalized bipyridines show affinity for heavy metals (e.g., Hg$^{2+}$), enabling selective detection via fluorescence quenching. Methyl-substituted analogs lack this specificity .
Limitations and Challenges
- Synthetic Complexity : Introducing thiol groups requires protective strategies (e.g., trityl groups) to prevent disulfide formation during synthesis, increasing preparation costs.
- Oxidative Instability : Thiol-containing MOFs may degrade under ambient conditions, limiting their practical use compared to methyl- or hydroxyl-substituted frameworks.
Preparation Methods
Synthesis of 5,5'-Dimethyl-2,2'-bipyridine
- Starting Materials : Commercially available 2-amino-5-methylpyridine or 2-bromo-5-methylpyridine.
- Method : Directed Stille coupling using organotin intermediates.
- Procedure :
- 2-Bromo-5-methylpyridine is lithiated at -78°C with butyllithium, then reacted with tributyltin chloride to form 5-methyl-2-tributylstannylpyridine.
- Stille coupling of this stannylated intermediate with 2-bromo-5-methylpyridine yields 5,5'-dimethyl-2,2'-bipyridine.
- Yields : High yields reported, about 72% overall from starting material.
- Reference : Schubert et al. (1999) demonstrated this approach with detailed experimental conditions and purification steps.
Bromination to 5,5'-Bis(bromomethyl)-2,2'-bipyridine
- Reagents : N-Bromosuccinimide (NBS) and AIBN as radical initiator in CCl4.
- Conditions : Reflux under nitrogen atmosphere for about 20 minutes.
- Workup : Removal of succinimide precipitate, extraction, and recrystallization.
- Yields : Moderate yields, purification critical.
- Purpose : Bromomethyl groups serve as reactive handles for further substitution.
- Reference : Detailed in Schubert et al. (1999).
Introduction of Thiol Groups: Conversion to Dimethanethiol Derivative
Nucleophilic Substitution of Bromomethyl Groups
- Approach : The bromomethyl groups in 5,5'-bis(bromomethyl)-2,2'-bipyridine are substituted with thiol functionalities via nucleophilic substitution.
- Typical Nucleophile : Thiourea or sodium hydrosulfide (NaSH).
- Reaction :
- Bromomethyl groups react with thiourea to form isothiouronium salts.
- Hydrolysis under basic or acidic conditions liberates the free thiol groups.
- Alternative : Direct substitution with NaSH in polar aprotic solvents.
- Considerations : Thiol groups are prone to oxidation; inert atmosphere and reducing conditions may be required.
- Literature Status : While direct literature on this compound is sparse, this route is a standard approach for introducing thiol groups onto bromomethylated aromatic compounds, extrapolated from analogous bipyridine functionalization chemistry.
Summary Table of Key Synthetic Steps
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2-Bromo-5-methylpyridine | BuLi, -78°C; then Bu3SnCl | 5-Methyl-2-tributylstannylpyridine | 98 | Organotin intermediate |
| 2 | 5-Methyl-2-tributylstannylpyridine + 2-bromo-5-methylpyridine | Pd-catalyzed Stille coupling | 5,5'-Dimethyl-2,2'-bipyridine | 86 | High purity required |
| 3 | 5,5'-Dimethyl-2,2'-bipyridine | NBS, AIBN, CCl4, reflux | 5,5'-Bis(bromomethyl)-2,2'-bipyridine | Moderate | Radical bromination |
| 4 | 5,5'-Bis(bromomethyl)-2,2'-bipyridine | Thiourea or NaSH, hydrolysis | This compound | Variable | Thiol introduction via substitution |
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing ([2,2'-Bipyridine]-5,5'-diyl)dimethanethiol, and what are the critical reaction conditions to consider?
- Methodological Answer : Synthesis typically involves functionalizing 2,2'-bipyridine at the 5,5' positions. A plausible route starts with 5,5'-dimethyl-2,2'-bipyridine, which undergoes oxidation to the dicarboxylic acid derivative (using KMnO₄ under reflux, achieving 74% yield) . Subsequent steps may include converting carboxyl groups to thiols via thioester intermediates (e.g., using Lawesson’s reagent) or nucleophilic substitution of halogenated precursors (e.g., brominated bipyridine) with NaSH. Critical conditions include:
- Inert atmosphere (N₂/Ar) to prevent thiol oxidation.
- Use of protecting groups (e.g., acetyl) to avoid disulfide formation.
- Purification via column chromatography under degassed solvents .
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 8.5–9.0 ppm for bipyridine, thiol protons at δ 1.5–2.5 ppm if unprotected) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., calculated for C₁₂H₁₀N₂S₂: 246.04 g/mol).
- Elemental Analysis : Match experimental C/H/N/S ratios to theoretical values.
- UV-Vis Spectroscopy : Compare λₘₐₐ to related bipyridine derivatives (e.g., 280–300 nm for π→π* transitions) .
Q. What are the primary challenges in handling and storing this compound?
- Methodological Answer : Thiol groups are prone to oxidation and disulfide formation. Best practices include:
- Storage under inert gas (e.g., argon) at –20°C.
- Use of stabilizers (e.g., 1,4-dithiothreitol) in solution.
- Avoidance of metal contaminants that catalyze oxidation .
Advanced Research Questions
Q. How do the electronic properties of this compound compare to other 5,5'-substituted bipyridine ligands in coordination chemistry?
- Methodological Answer : Thiol substituents act as strong σ-donors, lowering the ligand’s LUMO energy and enhancing metal-to-ligand charge transfer (MLCT) in complexes. Comparative studies with 5,5'-dimethyl-2,2'-bipyridine (LogP = 3.38) show that thiolation increases hydrophilicity (lower LogP) and redox activity. Electrochemical analysis (cyclic voltammetry) reveals shifted E₁/₂ values for Ru(II)/Ru(III) couples by ~100 mV compared to carboxylate derivatives .
Q. What strategies can mitigate side reactions during the synthesis of metal complexes with this compound?
- Methodological Answer :
- Pre-complexation protection : Temporarily block thiols with trityl groups before metal coordination.
- Stepwise synthesis : First bind bipyridine’s nitrogen sites to metals (e.g., RuCl₃), then deprotect thiols for secondary functionalization.
- pH control : Maintain mildly acidic conditions (pH 4–6) to prevent thiol deprotonation and unwanted metal-sulfide precipitation .
Q. How can computational modeling predict the self-assembly behavior of this compound on metal surfaces?
- Methodological Answer : Density Functional Theory (DFT) simulations can model adsorption energies and orientation on Au(111) or Ag(100) surfaces. Parameters include:
- Binding energy of thiolate-Au bonds (~1.5–2.0 eV).
- Steric effects from bipyridine’s planar structure.
- Comparison to experimental STM data for validation .
Key Research Findings
- Synthetic Efficiency : Oxidation of methyl groups to carboxylates achieves 74% yield under reflux with KMnO₄, but thiolation steps require optimization to avoid over-oxidation .
- Coordination Flexibility : Thiolated bipyridines form stable complexes with Au nanoparticles (5–10 nm diameter) for catalytic applications, as shown by TEM and XPS .
- Stability Limitations : Unprotected thiols degrade within 72 hours in aerobic conditions, necessitating inert handling .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
